

An In-depth Technical Guide to Key Structural Isomers and Stereochemistry of C₁₅H₁₉NO₂

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Compound of Interest

Compound Name: 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

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Audience: Researchers, scientists, and drug development professionals.

Abstract

The molecular formula C₁₅H₁₉NO₂ represents a diverse array of structural isomers with significant pharmacological and toxicological implications. This technical guide provides a comprehensive overview of prominent isomers, with a focus on their stereochemistry, quantitative pharmacological data, and detailed experimental protocols for their synthesis and analysis. The isomers discussed herein are primarily psychoactive substances and pharmaceuticals, including the synthetic cathinone 3,4-Methylenedioxypyrovalerone (MDPV), the antidepressant Venlafaxine, the phenyltropane stimulant Dichloropane (RTI-111), the natural tropane alkaloid Tropacocaine, and the melatonin receptor agonist Tasimelteon. This guide aims to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development by consolidating key technical information on these compounds.

Introduction to C₁₅H₁₉NO₂ Isomers

Structural isomers with the same molecular formula can exhibit vastly different chemical, physical, and biological properties. This is particularly evident in the realm of pharmacology, where subtle changes in molecular architecture can lead to profound differences in bioactivity and toxicity. The stereochemistry of these molecules often plays a pivotal role, with different

enantiomers or diastereomers displaying unique pharmacological profiles. This guide delves into the structural and stereochemical nuances of five key isomers of C₁₅H₁₉NO₂.

- **3,4-Methylenedioxypyrovalerone (MDPV):** A potent psychostimulant and a norepinephrine-dopamine reuptake inhibitor (NDRI). It possesses a single chiral center, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.
- **Venlafaxine:** A widely prescribed antidepressant of the serotonin-norepinephrine reuptake inhibitor (SNRI) class. It is marketed as a racemic mixture, with its enantiomers exhibiting different selectivities for serotonin and norepinephrine transporters.
- **Dichloropane (RTI-111):** A synthetic phenyltropane derivative that acts as a potent serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Its specific stereochemistry is crucial for its high affinity for the dopamine transporter.
- **Tropacocaine:** A tropane alkaloid found in coca plants, it is a structural isomer of cocaine but with a distinct pharmacological profile, primarily acting as a local anesthetic and a less potent psychostimulant.
- **Tasimelteon:** A melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder. Its specific stereoisomeric structure is essential for its high affinity and selectivity for MT1 and MT2 receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the selected C₁₅H₁₉NO₂ isomers, focusing on their interactions with primary biological targets.

Table 1: Monoamine Transporter Binding Affinities (K_i, nM)

Compound	Enantiomer	Dopamine Transporter (DAT)	Serotonin Transporter (SERT)	Norepinephrine Transporter (NET)	Reference(s)
MDPV	(S)-(+)	0.79	3.13	18	[1]
(R)-(-)	~158	-	~1440	[2]	
Dichloropane (RTI-111)	(-)-2 β ,3 β	0.79	3.13	18	[1]
Tropacocaine	113	2890	483	[3]	

Note: A '-' indicates that data was not available in the cited literature.

Table 2: Melatonin Receptor Binding Affinities (K_i, nM)

Compound	Receptor	Cell Line	K _i (nM)	Reference(s)
Tasimelteon	MT1	NIH-3T3	0.304	[4][5]
CHO-K1	0.35	[5]		
MT2	NIH-3T3	0.0692	[4][5]	
CHO-K1	0.17	[5]		

Table 3: Pharmacokinetic Parameters of Venlafaxine Enantiomers

Parameter	(S)-Venlafaxine	(R)-Venlafaxine	Reference(s)
Oral Bioavailability	~45% (racemate)	~45% (racemate)	[6]
Protein Binding	27 \pm 2%	27 \pm 2%	[6]
Elimination Half-life (Immediate Release)	5 \pm 2 h	5 \pm 2 h	[6]
Primary Metabolizing Enzyme	CYP2D6	CYP2D6	[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, chiral separation, and analysis of the discussed C₁₅H₁₉NO₂ isomers.

Synthesis and Chiral Resolution of 3,4-Methylenedioxypyrovalerone (MDPV)

3.1.1. Racemic Synthesis of MDPV

This protocol is an improved version of previously reported methods.^[7]

- **Preparation of 1-(benzo[d][3,4]dioxol-5-yl)pentan-1-ol:** To a solution of piperonal (1 equivalent) in anhydrous THF, add n-butylmagnesium chloride (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.
- **Oxidation to 1-(benzo[d][3,4]dioxol-5-yl)pentan-1-one:** Dissolve the crude alcohol from the previous step in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise and stir at room temperature for 4 hours. Filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate under reduced pressure to obtain the ketone.
- **α-Bromination:** Dissolve the ketone in chloroform and add bromine (1.1 equivalents) dropwise. Stir at room temperature for 2 hours. Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield 1-(benzo[d][3,4]dioxol-5-yl)-2-bromopentan-1-one.
- **Amination to racemic MDPV:** To a solution of the α-bromo ketone in acetonitrile, add pyrrolidine (2.5 equivalents) and stir at room temperature for 24 hours. Remove the solvent under reduced pressure and partition the residue between diethyl ether and water. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate to obtain crude racemic MDPV. Purify by column chromatography on silica gel.

3.1.2. Chiral Resolution of Racemic MDPV

This protocol utilizes fractional crystallization with a chiral resolving agent.[7]

- **Salt Formation:** Dissolve racemic MDPV (1 equivalent) in acetone. In a separate flask, dissolve (+)-2'-bromotartranilic acid ((+)-BTA) (1 equivalent) in acetone. Add the (+)-BTA solution to the MDPV solution and stir. The diastereomeric salt of (S)-(-)-MDPV•(+)-BTA will precipitate.
- **Isolation of (S)-(-)-MDPV•(+)-BTA:** Filter the precipitate, wash with cold acetone, and dry under vacuum.
- **Liberation of (S)-(-)-MDPV:** Suspend the diastereomeric salt in water and basify with 20% aqueous Na₂CO₃ solution. Extract the free base with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield enantiomerically enriched (S)-(-)-MDPV.
- **Isolation of (R)-(+)-MDPV:** The mother liquor from the initial crystallization is enriched with (R)-(+)-MDPV. Concentrate the mother liquor and liberate the free base as described above. React the enriched (R)-(+)-MDPV with (-)-2'-bromotartranilic acid to precipitate the (R)-(+)-MDPV•(-)-BTA salt, which can be isolated and the free base liberated in the same manner.

3.1.3. Chiral HPLC Analysis of MDPV Enantiomers

- **Chromatographic Conditions:**
 - Column: Chiralpak® AS-H (15 cm x 4.6 mm ID, 5 μm particle size).[8]
 - Mobile Phase: Hexane:Ethanol:Triethylamine (97:3:0.1, v/v/v).[8]
 - Flow Rate: 1.5 mL/min.[9]
 - Detection: UV at 254 nm.[9]
- **Sample Preparation:** Dissolve a small amount of MDPV in the mobile phase.
- **Injection:** Inject 10-20 μL of the sample solution.
- **Analysis:** The two enantiomers will be separated with distinct retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Asymmetric Synthesis of (-)-Venlafaxine

This protocol describes an asymmetric synthesis to produce the (-)-enantiomer of Venlafaxine with high enantiomeric excess.^[10]

- **Synthesis of nitrostyrene:** React anisaldehyde with nitromethane in the presence of ammonium acetate in acetic acid under sonication at room temperature.
- **Organocatalytic Michael Addition:** Perform a Michael addition of cyclohexanone to the nitrostyrene from the previous step using a proline-based organocatalyst.
- **Subsequent reaction steps:** The product from the Michael addition undergoes a series of transformations including reduction, protection, dehydration, epoxidation, and finally, a one-pot selective epoxide opening and carbamate reduction using lithium aluminum hydride to yield (-)-Venlafaxine.

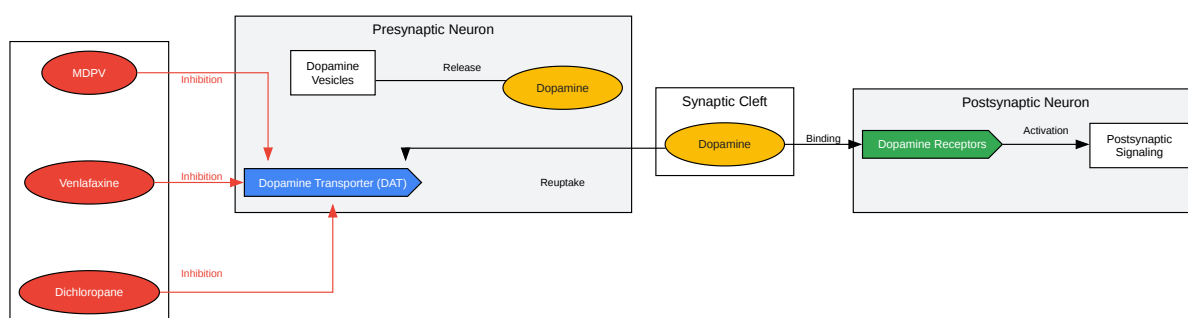
Synthesis of Tropacocaine

This protocol describes a common method for the synthesis of Tropacocaine via esterification of tropine.^[11]

- **Esterification of Tropine:** Dissolve tropine (1 equivalent) and benzoic acid (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add triphenylphosphine (1.5 equivalents), followed by the dropwise addition of diethyl azodicarboxylate (DEAD) (1.5 equivalents).
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- **Workup and Purification:** Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude tropacocaine free base by column chromatography on silica gel.
- **Conversion to Hydrochloride Salt:** Dissolve the purified tropacocaine free base in diethyl ether. Add a solution of hydrochloric acid in diethyl ether dropwise to precipitate tropacocaine hydrochloride. Collect the precipitate by filtration and dry under vacuum.

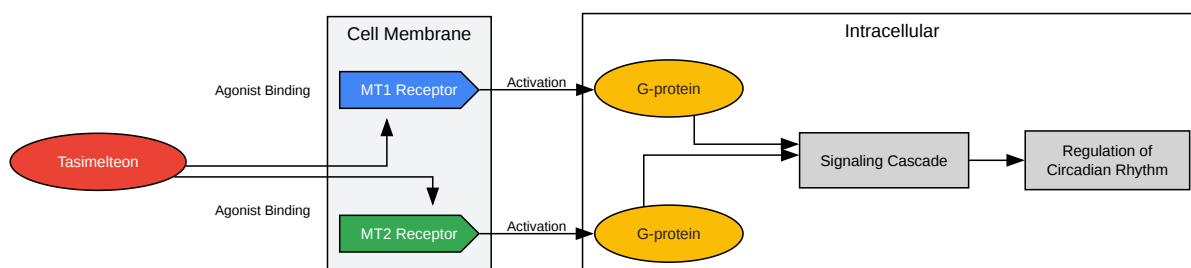
Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the primary signaling pathways of the discussed isomers and a general workflow for their analysis.



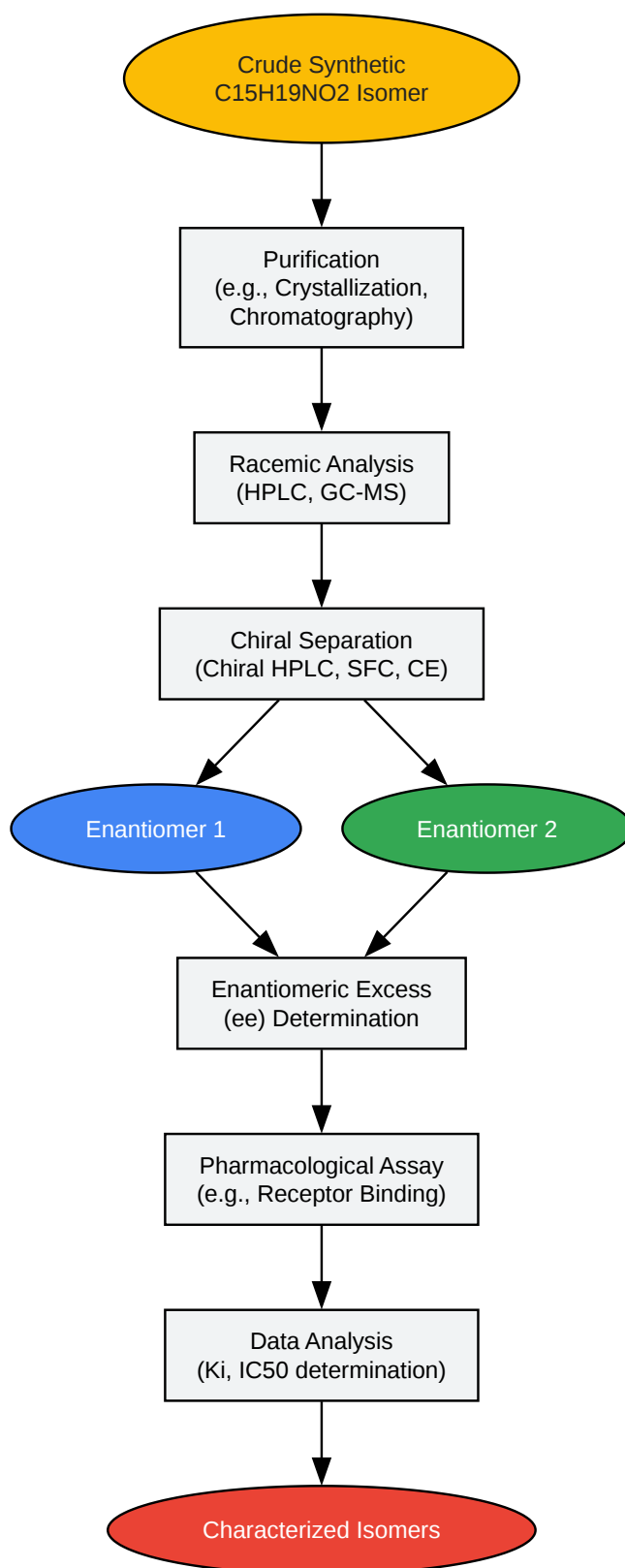
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Caption: Monoamine Transporter Inhibition by C15H19NO2 Isomers.



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Caption: Tasimelteon Signaling via Melatonin Receptors.



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Caption: Experimental Workflow for Isomer Analysis.

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